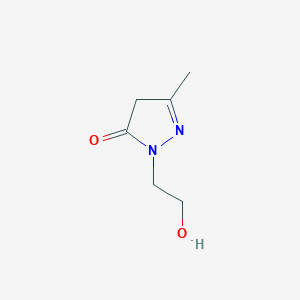
Trimethylhydroxylamine
Descripción general
Descripción
Trimethylhydroxylamine (TMAO) is a nitrogenous organic compound with the chemical formula (CH3)3NO. It is a tertiary amine oxide and a colorless liquid with a fishy odor. TMAO is used in various scientific research applications due to its unique properties and mechanism of action.
Aplicaciones Científicas De Investigación
Amino Acid Incorporation in Bacterial Cells
Trimethylhydroxylamine's influence on amino acid incorporation has been observed in studies involving bacteria. Eisensatadt & Lengyel (1966) found that hydroxylamine inhibited amino acid incorporation directed by f2 bacteriophage RNA in Escherichia coli extracts when N5-formyltetrahydrofolate was added, but had no effect when formylmethionyl transfer RNA was added. This suggests a role for hydroxylamine in bacterial protein synthesis processes (Eisensatadt & Lengyel, 1966).
Chemical Derivatization in Metabolomics
In metabolomics, trimethylsilyation, involving trimethylhydroxylamine, is used for chemical derivatization. Kim et al. (2011) demonstrated that mimosine can be converted into dehydroalanine during the trimethylsilyating process, indicating the chemical's potential impact on metabolomic analysis and amino acid chemistry (Kim et al., 2011).
Molecular Release Mechanisms in Chemistry and Biology
The trimethyl lock mechanism, related to trimethylhydroxylamine, is significant in molecular release in chemistry and biology. Levine & Raines (2012) describe how unfavorable steric interactions in the trimethyl lock encourage lactonization, influencing drug release and chemical reactions in biological systems (Levine & Raines, 2012).
Molecular Structure Studies
Studies on the molecular structures of various hydroxylamines, including N,N,O-trimethylhydroxylamine, have been conducted to understand their conformations and bond lengths. Rankin et al. (1981) found that the N-O bond lengths increase with methyl substitution in these molecules, which is crucial for understanding their chemical behavior and reactivity (Rankin et al., 1981).
Fluorophore Synthesis
Trimethylhydroxylamine derivatives have applications in fluorophore synthesis. Chandran, Dickson, & Raines (2005) described the synthesis of latent fluorophores based on the trimethyl lock, showcasing the chemical's potential in developing new fluorescent molecules for biological research (Chandran et al., 2005).
Propiedades
IUPAC Name |
N-methoxy-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-4(2)5-3/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDVENIYNXDSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205250 | |
| Record name | Trimethylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5669-39-6 | |
| Record name | Trimethylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-4-nitrobenzene](/img/structure/B3053793.png)
![Benzene, 1-bromo-4-[(dimethyloxidosulfanylidene)amino]-](/img/structure/B3053794.png)



![1,3,8-Triazaspiro[4.5]decan-4-one](/img/structure/B3053800.png)





